REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1Cl)([O-])=O.[SH2:12].[Na].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:22](O)[CH3:23]>>[CH3:23][C:22]1[S:12][C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:2]=1 |f:0.1,2.3,4.5.6,^1:12|
|
Name
|
|
Quantity
|
2038 mg
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C=1C=NC=CC1Cl
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
sodium hydrogensulfide
|
Quantity
|
2148 mg
|
Type
|
reactant
|
Smiles
|
S.[Na]
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 40 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in methanol-water
|
Type
|
ADDITION
|
Details
|
the solution was mixed with silica gel
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
WASH
|
Details
|
Thereafter, elution
|
Type
|
ADDITION
|
Details
|
To this product, 7 ml of ethyl acetate and molecular sieve 4Å were added
|
Type
|
TEMPERATURE
|
Details
|
the resultant mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 minutes in a nitrogen atmosphere
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
WASH
|
Details
|
This solution was eluted with 50:1 chloroform-methanol
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |